molecular formula C26H22N4S B11478384 2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline

2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline

Cat. No.: B11478384
M. Wt: 422.5 g/mol
InChI Key: FIWKQLOJDSMIGS-UHFFFAOYSA-N
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Description

2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline is a complex organic compound that features a quinoline core linked to a triazole ring through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline typically involves multi-step organic reactions. One common method includes the S-alkylation of 4,5-dibenzyl-4H-1,2,4-triazole-3-thiol with a halogenated quinoline derivative in the presence of a base such as cesium carbonate . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The quinoline and triazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated derivatives and strong bases or acids are typically used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted quinoline and triazole compounds.

Scientific Research Applications

2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the quinoline core can intercalate with DNA or interact with protein active sites . These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoline is unique due to its specific combination of a quinoline core and a triazole ring linked by a sulfanyl bridge. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H22N4S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanylmethyl]quinoline

InChI

InChI=1S/C26H22N4S/c1-3-9-20(10-4-1)17-25-28-29-26(30(25)18-21-11-5-2-6-12-21)31-19-23-16-15-22-13-7-8-14-24(22)27-23/h1-16H,17-19H2

InChI Key

FIWKQLOJDSMIGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2CC3=CC=CC=C3)SCC4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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